Superior AHR Activation and Colitis Improvement Versus Other Aromatic Pyruvic Acids
In a head-to-head comparison of aromatic pyruvic acids, indole-3-pyruvic acid (IPA) demonstrated the strongest ability to activate the aryl hydrocarbon receptor (AHR) in vitro and was the only compound among those tested to improve chronic inflammation in a mouse model of T cell-mediated colitis [1]. Oral administration of IPA (0.1% in chow) significantly attenuated colonic expression of Th1 cytokines (Il1b, Ifng, Tnfa, Il12b) and enhanced Il-10 gene expression, an effect not observed with phenylpyruvic acid or 4-hydroxyphenylpyruvic acid [1].
| Evidence Dimension | AHR activation & colitis improvement in vivo |
|---|---|
| Target Compound Data | Strongest AHR activation among tested compounds; improved chronic inflammation |
| Comparator Or Baseline | Phenylpyruvic acid and 4-hydroxyphenylpyruvic acid |
| Quantified Difference | IPA was the only compound to improve colitis and showed the strongest AHR activation. |
| Conditions | T cell-mediated colitis mouse model; oral administration (0.1% in chow). |
Why This Matters
This exclusive efficacy in a disease model demonstrates that the indole moiety is indispensable for the compound's immunomodulatory function, directly impacting the selection of IPA for AHR-focused immunological research over cheaper aromatic pyruvic acid analogs.
- [1] Aoki R, Aoki-Yoshida A, Suzuki C, Takayama Y. Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice. J Immunol. 2018;201(12):3683-3693. View Source
